4-Iodo-2-isobutylanisole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15IO |
|---|---|
Molecular Weight |
290.14 g/mol |
IUPAC Name |
4-iodo-1-methoxy-2-(2-methylpropyl)benzene |
InChI |
InChI=1S/C11H15IO/c1-8(2)6-9-7-10(12)4-5-11(9)13-3/h4-5,7-8H,6H2,1-3H3 |
InChI Key |
VGWOOJDJUVDJHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=CC(=C1)I)OC |
Origin of Product |
United States |
Structural Context and Significance Within Aromatic Iodide Chemistry
The chemical behavior of 4-Iodo-2-isobutylanisole is fundamentally dictated by its molecular structure. The compound is an anisole (B1667542) derivative, meaning it contains a methoxy (B1213986) group (-OCH₃) attached to a benzene (B151609) ring. This ring is further substituted with an isobutyl group at the ortho position (carbon 2) and an iodine atom at the para position (carbon 4) relative to the methoxy group.
Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅IO |
| Molecular Weight | 290.14 g/mol |
| CAS Number | 475272-03-8 |
| Appearance | Clear Oil (Reported) google.com |
The significance of this compound in aromatic iodide chemistry stems primarily from the presence of the carbon-iodine (C-I) bond. Among halogens, iodine forms the longest and weakest bond with carbon. This characteristic makes the iodide an excellent leaving group, rendering the compound highly reactive in a variety of transformations, most notably in metal-catalyzed cross-coupling reactions. organic-chemistry.orgrsc.org The electron-donating nature of the methoxy and isobutyl groups on the aromatic ring further influences the reactivity of the C-I bond.
The related, simpler compound, 4-iodoanisole, is well-studied and serves as a foundational model for understanding the reactivity of this class of molecules. nih.govchemicalbook.com Like 4-iodoanisole, this compound is a key substrate for reactions that form new carbon-carbon and carbon-heteroatom bonds at the iodinated position.
Overview of Its Role As a Key Intermediate in Organic Synthesis
4-Iodo-2-isobutylanisole is primarily valued as a key intermediate—a molecular stepping stone—in multi-step synthetic sequences. Its utility lies in its designed structure, which allows for precise chemical modifications.
The synthesis of this compound itself is achieved through the direct electrophilic iodination of its precursor, 2-isobutylanisole. Research has shown this can be accomplished effectively using a combination of an electrophilic fluorinating reagent, such as Selectfluor or 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), in the presence of molecular iodine (I₂). google.comwiley-vch.delookchem.com This method selectively installs the iodine atom at the para position due to the directing effects of the existing substituents.
Once formed, this compound serves as a versatile building block. Its most prominent application is in palladium-catalyzed cross-coupling reactions. For instance, it has been used in Suzuki-Miyaura coupling reactions with boronic esters like bis(pinacolato)diboron (B136004). wiley-vch.de In this reaction, the iodine atom is replaced by a boronate group, transforming the molecule into a new intermediate, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-isobutylanisole, which can then participate in further coupling reactions to build complex molecular frameworks. wiley-vch.de This stepwise, controlled approach is fundamental to modern organic synthesis.
Key Synthetic Reactions Involving this compound
| Reaction Type | Reactants | Product | Significance |
|---|---|---|---|
| Electrophilic Iodination (Synthesis) | 2-Isobutylanisole, I₂, Selectfluor reagent | This compound | Forms the key intermediate. wiley-vch.de |
| Suzuki-Miyaura Coupling | This compound, Bis(pinacolato)diboron, Pd catalyst | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-isobutylanisole | Demonstrates utility in C-B bond formation for further synthesis. wiley-vch.de |
Current Academic Research Trajectories and Future Directions
Current research involving 4-Iodo-2-isobutylanisole is situated at the intersection of organic synthesis and medicinal chemistry. A significant application has been in the design and synthesis of proteomimetic compounds—molecules engineered to mimic the secondary structures of proteins, such as α-helices. google.com These mimetics are of great interest as potential therapeutic agents because they can inhibit protein-protein interactions (PPIs) that are crucial in many disease pathways. google.comnih.govresearchgate.net
In this context, this compound serves as a specifically functionalized phenyl building block. google.com Through a series of coupling reactions, this unit can be incorporated into larger oligomeric structures, such as terphenyls, which act as scaffolds. The isobutyl and methoxy (B1213986) groups are positioned to mimic the side chains of amino acids projecting from one face of an α-helix. google.com
Looking forward, the future applications of this compound are expected to expand. As the demand for highly functionalized and precisely structured organic molecules grows, the utility of such intermediates will increase. Future research may focus on:
New Catalytic Methods: Developing more efficient and sustainable catalytic systems for reactions involving this compound and other aryl iodides.
Materials Science: Exploring the incorporation of this and related structures into novel organic electronic materials, where the electronic properties of substituted aromatic rings are paramount.
Drug Discovery: Expanding its use as a building block for a wider range of complex bioactive molecules and libraries of compounds for high-throughput screening, similar to how related iodo-aromatics are used. scbt.com
Synthetic Routes to this compound Explored
The synthesis of this compound, a substituted anisole (B1667542) derivative, involves a multi-step process that strategically builds the molecule. Key stages include the formation of the 2-isobutylanisole precursor followed by a directed iodination of the aromatic ring. The methodologies employed highlight fundamental organic reactions and the use of modern reagents to achieve the desired substitution pattern with efficiency.
Strategic Applications in Complex Molecule Synthesis and Chemical Biology
Versatility as a Building Block in Advanced Organic Synthesiswiley-vch.de
4-Iodo-2-isobutylanisole is a versatile building block in organic synthesis, a term used to describe small, functionalized molecules that act as the foundational components for constructing more complex molecular structures. chemdiv.comsigmaaldrich.com The utility of such building blocks is a cornerstone of medicinal chemistry, enabling the introduction of specific structural motifs and chemical diversity into target molecules. chemdiv.com The synthesis of this compound itself is a notable process. It can be prepared from 2-isobutylanisole through a reaction with 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) and iodine in acetonitrile. google.com This process yields a compound that is primed for a variety of subsequent chemical transformations.
One of the key reactions that highlights the versatility of this compound is its participation in palladium-catalyzed cross-coupling reactions. For instance, it can be reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst to form a boronic ester derivative. wiley-vch.de This intermediate is highly valuable for Suzuki coupling reactions, a powerful method for creating carbon-carbon bonds, which is essential for assembling the core structures of many complex organic molecules, including terphenyl derivatives. nih.gov
The strategic placement of the iodo and isobutyl groups on the anisole (B1667542) ring allows for precise control over the subsequent synthetic steps. The iodo group provides a reactive site for metal-catalyzed cross-coupling, while the isobutyl and methoxy (B1213986) groups influence the electronic properties and steric hindrance of the molecule, which can be crucial for directing the outcome of chemical reactions. This controlled reactivity makes this compound an important tool for chemists aiming to construct intricate molecular frameworks with a high degree of precision. wiley-vch.dewalisongo.ac.id
Design and Synthesis of Proteomimetic Scaffolds
The development of molecules that can mimic the structure and function of proteins, known as proteomimetics, is a significant area of chemical biology. These compounds offer the potential to modulate protein-protein interactions that are often difficult to target with traditional small molecules. nih.gov
Mimicry of α-Helical Protein Surfaces via Terphenyl Derivativesgoogle.com
A key application of this compound is in the synthesis of terphenyl-based scaffolds designed to mimic α-helical protein surfaces. google.com α-Helices are a common secondary structure in proteins and are frequently involved in mediating protein-protein interactions. nih.gov The terphenyl scaffold, a series of three connected benzene (B151609) rings, provides a rigid and tunable platform that can project substituents in a spatial arrangement that mimics the presentation of key amino acid side chains on one face of an α-helix. google.com
Conformational Control and Spatial Arrangement in Mimicrygoogle.com
The effectiveness of a terphenyl-based scaffold as an α-helix mimic depends on its ability to adopt a specific conformation that accurately reproduces the spatial arrangement of amino acid side chains. google.com The alternating arrangement of substituents on the terphenyl core can be designed to mimic the i, i+3, and i+7 residues of an α-helix. google.com
Computational studies, such as MM2 energy minimizations, have been used to predict the low-energy conformations of these terphenyl derivatives. wiley-vch.de These studies indicate that a staggered conformation with specific dihedral angles between the phenyl rings results in a structure where the substituents project from the core with similar angular relationships to the side chains of an α-helix. google.com The strategic incorporation of the isobutyl group from this compound can influence these dihedral angles and help to lock the molecule into the desired bioactive conformation. wiley-vch.degoogle.com This level of conformational control is essential for creating effective proteomimetics that can bind to their target protein surfaces with high affinity and specificity.
Modulation of Biological Interactions
The ability to synthesize molecules that can mimic protein surfaces opens the door to modulating a wide range of biological processes that are dependent on protein-protein interactions.
Inhibition of Protein-Protein Interfaces (e.g., gp41 complex)google.com
One notable example of the application of these terphenyl-based proteomimetics is in the inhibition of the gp41 complex, a key component of the HIV fusion machinery. google.comnih.gov The gp41 protein undergoes a conformational change during the viral entry process, which involves the formation of a six-helix bundle. This bundle is formed by the interaction of α-helical regions within the gp41 protein. nih.gov
By designing terphenyl scaffolds that mimic the surface of one of these helices, it is possible to create molecules that can bind to the other helical partners and disrupt the formation of the six-helix bundle. google.com This disruption prevents the fusion of the viral and cellular membranes, thereby inhibiting viral entry. The synthesis of these inhibitors has utilized this compound as a key building block for constructing the terphenyl core that presents the necessary side-chain mimics. wiley-vch.degoogle.com
Exploration of Immunomodulatory Roles and Dendritic Cell Interactionsgoogle.com
The potential applications of compounds derived from this compound extend into the realm of immunology. While direct studies on the immunomodulatory roles of this compound itself are not the primary focus, the complex molecules synthesized from it may have such properties. google.com The development of novel adjuvants and immunomodulatory agents is an active area of research. nih.govnih.gov
Dendritic cells are key antigen-presenting cells that play a crucial role in initiating and shaping the immune response. google.com There is significant interest in developing molecules that can interact with dendritic cells to either enhance or suppress immune responses as needed for different therapeutic applications. The terphenyl scaffolds, due to their ability to mimic protein surfaces, could potentially be designed to interact with receptors on dendritic cells or to modulate the interaction of dendritic cells with other immune cells like T-cells. google.com This represents a promising, albeit still exploratory, avenue for the application of the complex molecular architectures derived from this compound.
Development of Novel Chemical Entities for Research Applications
Research has highlighted the use of this compound in the synthesis of proteomimetics, which are molecules designed to mimic the structure and function of proteins or parts of proteins, such as α-helices. google.com These novel compounds are instrumental in chemical biology for studying and modulating protein-protein interactions, which are central to numerous disease processes. google.com
A key application involves the creation of terphenyl-based scaffolds. google.com These structures are designed to project substituents in a way that mimics the spatial arrangement of amino acid side chains on one face of an α-helix. google.com This mimicry allows these synthetic molecules to interfere with the natural interactions of α-helical proteins, offering a pathway to potential therapeutic agents for conditions modulated by such interactions, including viral infections, cancer, and neurodegenerative diseases. google.com
The synthesis of these complex entities begins with the preparation of key intermediates, including this compound. The synthesis of this starting material has been documented, starting from 2-isobutylanisole. google.comwiley-vch.de
Table 1: Synthesis of this compound
| Precursor | Reagents | Solvent | Reaction Time | Yield | Reference |
|---|
Once synthesized, this compound serves as a crucial building block. The iodine atom provides a reactive handle for subsequent transformations. For instance, it can be converted into a boronic ester derivative. This transformation is a critical step, preparing the molecule for Suzuki coupling reactions, a powerful method for constructing the bi- and terphenyl backbones of the final proteomimetic compounds. wiley-vch.de
Table 2: Application of this compound in Further Synthesis
| Reactant | Reagents | Product Type | Purpose | Reference |
|---|---|---|---|---|
| This compound | bis(pinacolato)diboron, KOAc, PdCl₂dppf | Aryl boronic ester | Intermediate for Suzuki coupling | wiley-vch.de |
The research demonstrates that this compound is more than just a simple chemical; it is an enabling tool for the development of highly specialized molecular probes. google.com The novel chemical entities derived from it are designed for sophisticated research applications, particularly for dissecting complex biological pathways at the molecular level, thereby paving the way for new therapeutic strategies. google.com
Analytical Characterization Techniques and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Iodo-2-isobutylanisole, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the molecule's framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
In ¹H NMR spectroscopy of this compound, the chemical shifts (δ), multiplicities, and coupling constants (J) of the protons provide a detailed picture of the molecule's structure. The spectrum is typically recorded in a deuterated solvent, such as deuterochloroform (CDCl₃). wiley-vch.de
The analysis reveals distinct signals corresponding to the isobutyl group, the methoxy (B1213986) group, and the aromatic protons. wiley-vch.degoogle.com The isobutyl group's six methyl protons appear as a doublet, while the methine proton is a multiplet and the methylene (B1212753) protons present as a doublet. The three protons of the methoxy group are observed as a sharp singlet. wiley-vch.de The protons on the aromatic ring show characteristic splitting patterns that confirm the substitution pattern. wiley-vch.degoogle.com
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -CH(CH₃)₂ | 0.89 | d | 4.3 | 6H |
| -CH(CH₃)₂ | 1.88 | m | 1H | |
| -CH₂- | 2.42 | d | 7.2 | 2H |
| -OCH₃ | 3.78 | s | 3H | |
| Ar-H | 6.61 | d | 8.5 | 1H |
| Ar-H | 7.38 | s | 1H | |
| Ar-H | 7.45 | d | 10.8 | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information on the carbon skeleton of this compound. The chemical shifts of the carbon atoms are indicative of their electronic environment. wiley-vch.degoogle.com
The spectrum displays signals for the carbons of the isobutyl group, the methoxy carbon, and the six aromatic carbons. The carbon attached to the iodine atom is significantly shifted due to the heavy atom effect. wiley-vch.de The positions of the signals for the aromatic carbons confirm the 1,2,4-substitution pattern on the benzene (B151609) ring. wiley-vch.degoogle.com
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| -CH(CH₃)₂ | 22.45 |
| -CH(CH₃)₂ | 28.64 |
| -CH₂- | 39.02 |
| -OCH₃ | 55.37 |
| Ar-C-I | 82.58 |
| Ar-C | 112.67 |
| Ar-C | 133.20 |
| Ar-C | 135.61 |
| Ar-C | 139.21 |
| Ar-C-O | 157.72 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. wiley-vch.degoogle.com
For this compound, the EI-MS spectrum shows a molecular ion peak at m/z 290, which corresponds to the molecular weight of the compound. wiley-vch.de The fragmentation pattern provides further structural confirmation. Common fragmentation pathways include the loss of the isobutyl group and other characteristic cleavages of the molecule.
| Ion | m/z | Relative Intensity |
|---|---|---|
| [M]⁺ | 290 | Present |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of the compound. wiley-vch.degoogle.com This is a critical step in confirming the identity of a newly synthesized or isolated compound.
For this compound, the experimentally determined exact mass from HRMS would be compared to the calculated theoretical mass for the chemical formula C₁₁H₁₅IO, providing strong evidence for its composition.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. Column chromatography is a common method used for purification. wiley-vch.degoogle.com
The purification of this compound has been reported using column chromatography with a solvent system of Hexanes/CH₂Cl₂ (2/1). wiley-vch.de The progress of the separation and the purity of the collected fractions can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The final purity of the compound is a critical parameter for its use in subsequent applications.
Column Chromatography for Isolation and Purification
Column chromatography is a fundamental purification technique used to isolate this compound from crude reaction mixtures. rnlkwc.ac.inbyjus.comnih.gov This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. rnlkwc.ac.inbyjus.com For the purification of this compound, silica (B1680970) gel is commonly employed as the polar stationary phase. wiley-vch.de
The separation mechanism hinges on the polarity of the molecules. rnlkwc.ac.in Less polar compounds, which have a weaker affinity for the silica gel, travel through the column more quickly with the non-polar mobile phase, while more polar impurities are retained for longer. In the purification of this compound, a non-polar solvent system is typically used as the mobile phase. Research has demonstrated the successful use of a mixture of hexanes and diethyl ether (Et2O) or hexanes and dichloromethane (B109758) (CH2Cl2) to elute the compound, yielding it as a clear oil. wiley-vch.degoogle.com The selection of the solvent system is critical for achieving optimal separation. nih.gov
Table 1: Column Chromatography Parameters for this compound Purification
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel (230-400 mesh) | wiley-vch.de |
| Mobile Phase System 1 | Hexanes/Et2O (9:1) | google.com |
| Mobile Phase System 2 | Hexanes/CH2Cl2 (2:1) | wiley-vch.de |
| Isolated Form | Clear oil | wiley-vch.degoogle.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Progress and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical tool for monitoring the progress of chemical reactions that produce this compound and for assessing the purity of the final product. wiley-vch.degoogle.com In the synthesis of related compounds, GC-MS has been used to confirm the complete conversion of starting materials. wiley-vch.de It has also been employed to determine the ratio of isomers in reaction mixtures containing derivatives of this compound. google.com
GC separates volatile compounds in a mixture based on their boiling points and interactions with a stationary phase within a capillary column. As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). savemyexams.com This provides a unique mass spectrum for each component, acting as a molecular fingerprint. savemyexams.com
For this compound, GC-MS analysis would allow for the separation of the desired product from any remaining reactants, byproducts, or isomers. The resulting mass spectrum can confirm the identity of the compound by matching its molecular ion peak and fragmentation pattern with known data. The integration of the peak areas in the gas chromatogram provides a quantitative measure of the purity of the sample.
Table 2: Application of GC-MS in the Analysis of this compound and Related Syntheses
| Application | Purpose | Details | Reference |
|---|---|---|---|
| Reaction Monitoring | To determine the completion of a reaction. | Used to monitor the hydrogenation of a precursor to this compound until complete conversion was observed. | wiley-vch.de |
| Purity Assessment | To determine the isomeric ratio of products. | Showed a 2:1 ratio of trans/cis isomers in a reaction involving a derivative of this compound. | google.com |
| Compound Identification | To confirm the structure of the eluted compounds. | Provides a mass spectrum with a characteristic molecular ion peak and fragmentation pattern. | savemyexams.com |
Computational Chemistry and Mechanistic Insights
Molecular Modeling and Simulation
Molecular modeling and simulation serve as powerful tools to investigate the three-dimensional structure, conformational preferences, and dynamic behavior of 4-Iodo-2-isobutylanisole at an atomic level. These computational techniques provide insights that are often difficult or impossible to obtain through experimental methods alone. By employing various computational models, researchers can predict the molecule's geometry, energy, and interactions with its environment.
Force Field-Based Energy Minimizations (e.g., MM2 for conformational studies)
Force field-based molecular mechanics methods are instrumental in exploring the conformational landscape of flexible molecules like this compound. The presence of the isobutyl group and the methoxy (B1213986) group introduces several rotatable bonds, leading to a multitude of possible three-dimensional arrangements (conformers). Understanding the relative energies of these conformers is crucial as the lowest energy conformations are the most likely to be populated and are therefore responsible for the molecule's observed properties and biological activity.
The MM2 force field, a classical mechanics model, is well-suited for studying the conformational preferences of organic molecules. acs.orgbath.ac.uksemanticscholar.orgnih.gov It calculates the steric energy of a molecule as a sum of contributions from bond stretching, angle bending, torsional angles, and van der Waals interactions. Energy minimization algorithms are then used to find the geometries that correspond to the lowest energy.
Table 1: Hypothetical Relative Energies of this compound Conformers from MM2 Calculations
| Conformer | Dihedral Angle (C-C-O-C) | Dihedral Angle (C-C-C-C of isobutyl) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 0° (planar) | 60° (gauche) | 0.00 | 65.3 |
| 2 | 90° (perpendicular) | 60° (gauche) | 1.20 | 15.1 |
| 3 | 0° (planar) | 180° (anti) | 0.85 | 22.7 |
| 4 | 90° (perpendicular) | 180° (anti) | 2.05 | 4.9 |
Note: This data is illustrative and based on general principles of conformational analysis of substituted anisoles.
Rational Design Principles for Derivatives and Analogs
Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the interactions of a ligand with that target. nih.govazolifesciences.com For this compound, even without a known specific biological target, rational design principles can be applied to create derivatives and analogs with potentially enhanced or modulated properties. This process often involves computational methods to predict how structural modifications will affect the molecule's physicochemical properties and its potential interactions with biological macromolecules.
Key strategies in the rational design of this compound derivatives could include:
Modifying the isobutyl group: Altering the size, shape, and lipophilicity of this group could influence the molecule's binding to a hypothetical target. For instance, replacing it with smaller alkyl groups or introducing polar functional groups could change its solubility and interaction profile.
Varying the position and nature of the halogen: The iodine atom can be moved to other positions on the benzene (B151609) ring, or it could be replaced with other halogens like bromine or chlorine to modulate its electronic properties and potential for halogen bonding.
Altering the methoxy group: The methyl group could be replaced with larger alkyl chains to increase lipophilicity, or it could be demethylated to a hydroxyl group to introduce hydrogen bonding capabilities.
Computational tools such as quantitative structure-activity relationship (QSAR) studies and molecular docking can guide these modifications by predicting their impact on biological activity. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed description of the electronic structure of this compound. researchgate.netresearchgate.net These methods can be used to calculate a variety of molecular properties that are crucial for understanding its reactivity and potential interactions.
Key electronic properties that can be calculated for this compound include:
Molecular Orbital Energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its ability to participate in chemical reactions. A smaller gap suggests higher reactivity.
Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding. For this compound, the oxygen of the methoxy group would be an area of negative potential, while the hydrogen atoms and the region around the iodine atom (sigma-hole) could exhibit positive potential.
Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 2.1 D |
Note: These values are estimations based on calculations for similar substituted anisole (B1667542) molecules. ijrte.org
In Silico Screening and Virtual Ligand Design for Proteomimetics
While there is no specific information on the use of this compound in proteomimetics, its structural features make it a potential scaffold for the design of small molecules that can mimic the structure and function of protein secondary structures, such as alpha-helices and beta-turns. Proteomimetics is a field focused on the design of such molecules to modulate protein-protein interactions.
In silico screening and virtual ligand design are computational techniques that can be employed to explore the potential of this compound derivatives as proteomimetics. nih.govresearchgate.net Virtual screening involves the computational docking of a large library of virtual compounds against a protein target to identify potential binders. nih.gov
In the context of this compound, a virtual library of its derivatives could be generated by computationally introducing a variety of substituents at different positions. This library could then be screened against the binding sites of proteins where the mimicry of a specific secondary structure is desired. The isobutyl and iodo-substituted anisole core could serve as a rigid scaffold to present chemical functionalities in a specific spatial orientation, mimicking the side chains of amino acid residues in a protein. The results of such a screening can help prioritize the synthesis and experimental testing of the most promising candidates.
Future Research Directions and Advanced Methodologies
Exploration of Novel Catalytic Systems for C-I Bond Activation
The carbon-iodine bond in 4-Iodo-2-isobutylanisole is a key functional group for a variety of cross-coupling reactions. Future research will likely focus on developing more efficient and sustainable catalytic systems to activate this bond, enabling the synthesis of a diverse range of derivatives.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts have been extensively used for forming carbon-carbon and carbon-heteroatom bonds. Future work could explore novel palladium complexes and ligands to enhance the efficiency and scope of reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations involving this compound. documentsdelivered.comnih.gov The development of catalysts that operate under milder conditions and in greener solvents will be a key area of investigation.
Copper-Catalyzed Reactions: Copper-based catalysts offer a more economical and sustainable alternative to palladium. Research into copper-catalyzed arylations and C-C bond activation processes could provide new pathways for functionalizing this compound. acs.orgnih.govacs.orgrsc.org The exploration of different copper salts, ligands, and reaction conditions will be crucial to optimize these transformations. ucla.edu
Nickel-Catalyzed Cross-Couplings: Nickel catalysis has emerged as a powerful tool in organic synthesis due to its unique reactivity. ucla.edu Investigating nickel-catalyzed reductive cross-coupling reactions of this compound with various electrophiles could lead to the discovery of novel transformations and the synthesis of complex molecules. acs.orgnih.govacs.org The use of visible-light-promoted nickel catalysis could offer a more sustainable approach to C-N cross-coupling reactions. rsc.org
Rhodium-Catalyzed Functionalization: Rhodium catalysts are known for their ability to mediate a wide range of organic transformations. Exploring rhodium-catalyzed functionalization of the C-H bonds of the anisole (B1667542) ring in this compound, in addition to C-I bond activation, could provide access to multi-functionalized derivatives with unique properties. researchgate.netrsc.orgnih.govrsc.org
Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient way to activate chemical bonds. nih.govdiva-portal.orgresearchgate.netacs.org Future research could focus on developing photoredox-catalyzed methods for the activation of the C-I bond in this compound, enabling novel coupling reactions under environmentally friendly conditions.
| Catalytic System | Potential Reactions with this compound | Key Advantages |
| Palladium | Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig | Well-established, high efficiency |
| Copper | Arylation, C-C bond activation | Economical, sustainable |
| Nickel | Reductive cross-coupling, C-N coupling | Unique reactivity, can be light-promoted |
| Rhodium | C-H functionalization, carbenoid insertion | Access to multi-functionalized products |
| Photoredox | C-I bond activation, radical reactions | Mild conditions, environmentally friendly |
Development of Asymmetric Synthesis Routes for Chiral Derivatives
The isobutyl group at the 2-position of this compound offers the potential for creating chiral centers. The development of asymmetric synthesis routes to access enantiomerically pure derivatives is a significant area for future research, with applications in medicinal chemistry and materials science.
Biocatalytic Approaches: Enzymes are highly selective catalysts that can be used to perform asymmetric transformations with high enantioselectivity. nih.gov Future research could explore the use of enzymes, such as lipases, esterases, and oxidoreductases, for the kinetic resolution of racemic this compound derivatives or for the asymmetric synthesis of chiral building blocks derived from this scaffold. nih.govumich.eduresearchgate.net
Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze asymmetric reactions. nih.govrsc.orgnih.govmdpi.com The development of chiral organocatalysts, such as proline derivatives, for the enantioselective functionalization of this compound could provide a metal-free and environmentally benign approach to chiral derivatives.
Chiral Ligands in Metal Catalysis: The use of chiral ligands in transition metal catalysis is a well-established method for asymmetric synthesis. Research could focus on the design and application of novel chiral phosphine (B1218219) ligands for the asymmetric arylation of prochiral nucleophiles with this compound. documentsdelivered.comnih.govumich.eduresearchgate.net
Chiral Auxiliaries: Chiral auxiliaries are chemical compounds that can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction. researchgate.netsigmaaldrich.comwikipedia.orgresearchgate.net Investigating the use of removable chiral auxiliaries to control the stereochemistry of reactions involving this compound could provide a versatile strategy for accessing a wide range of chiral derivatives.
| Asymmetric Strategy | Methodology | Potential Chiral Products |
| Biocatalysis | Enzymatic kinetic resolution, asymmetric synthesis | Enantiomerically pure alcohols, amines, and other functional groups |
| Organocatalysis | Chiral small molecule catalysis | Chiral carbonyl compounds, nitroalkanes |
| Chiral Ligands | Asymmetric transition metal catalysis | Chiral biaryl compounds, functionalized alkanes |
| Chiral Auxiliaries | Temporary attachment of a chiral group | Diastereomerically pure intermediates leading to enantiopure products |
Integration with High-Throughput Synthesis and Screening Platforms
The structural features of this compound make it an excellent building block for the construction of chemical libraries for high-throughput screening (HTS) in drug discovery and materials science. nih.govnih.govrsc.orgsigmaaldrich.comnih.gov
DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of massive chemical libraries. The reactive C-I bond of this compound can be utilized for "on-DNA" chemical transformations to generate large and diverse libraries of molecules. researchgate.netnih.gov Future research could focus on optimizing DNA-compatible reactions involving this scaffold to expand the chemical space accessible through DELs.
Combinatorial Chemistry: this compound can serve as a versatile scaffold in combinatorial chemistry to generate libraries of related compounds. mdpi.comnih.govopenaccessjournals.comevidentscientific.com By systematically varying the substituents at the iodo- and isobutyl- positions, as well as on the aromatic ring, large libraries can be synthesized for screening against biological targets or for the discovery of new materials with desired properties.
Scaffold-Based Library Design: The anisole core of this compound can be considered a privileged scaffold in medicinal chemistry. rsc.org Libraries of compounds based on this scaffold can be designed and synthesized to target specific protein families or biological pathways.
| Platform | Application of this compound | Outcome |
| DNA-Encoded Libraries | Building block for on-DNA synthesis | Large, diverse libraries for hit identification |
| Combinatorial Chemistry | Versatile scaffold for library generation | Libraries of related compounds for structure-activity relationship studies |
| Scaffold-Based Design | Core structure for targeted libraries | Focused libraries with higher probability of biological activity |
Advanced Spectroscopic and Imaging Techniques for Investigating Biological Interactions
The functional groups of this compound can be modified to incorporate reporter moieties for advanced spectroscopic and imaging studies, enabling the investigation of its interactions with biological systems at the molecular level.
Förster Resonance Energy Transfer (FRET): FRET is a powerful technique for studying molecular interactions and conformational changes in biological systems. researchgate.netnih.govnih.govopenaccessjournals.comyoutube.comradiopaedia.orgacs.org Derivatives of this compound can be designed to incorporate fluorescent donor or acceptor molecules, creating FRET probes to study protein-protein interactions, enzyme activity, or the binding of small molecules to their biological targets.
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging: The iodine atom in this compound provides a convenient handle for radiolabeling with positron-emitting (e.g., Iodine-124) or gamma-emitting (e.g., Iodine-123, Iodine-125) isotopes. rsc.orgdiva-portal.orgnih.govresearchgate.netsigmaaldrich.comresearchgate.netnih.govacs.orgresearchgate.netnih.govnih.govwikipedia.orgresearchgate.net This allows for the development of novel PET and SPECT radiotracers for in vivo imaging of biological processes. Research in this area would involve the synthesis of radiolabeled analogs of this compound and their evaluation as imaging agents for various diseases.
| Technique | Modification of this compound | Application |
| FRET | Attachment of fluorescent donor/acceptor pair | Studying molecular interactions and dynamics in real-time |
| PET/SPECT | Radiolabeling with Iodine-124, -123, or -125 | In vivo imaging of biological targets and pathways |
Q & A
(Basic) What spectroscopic techniques are recommended for characterizing 4-Iodo-2-isobutylanisole, and how should data interpretation be validated?
To confirm structural integrity, use 1H/13C NMR to identify aromatic protons and the isobutyl group, FT-IR for functional groups (e.g., ether C-O stretch), and mass spectrometry (MS) to verify molecular ion peaks and fragmentation patterns. Cross-validate results with computational methods (e.g., DFT calculations for NMR chemical shifts) and compare with literature data for analogous compounds. Ensure spectra are annotated with peak assignments and integrated into tables (e.g., observed vs. predicted shifts) to enhance reproducibility .
(Advanced) How can contradictions in solubility data for this compound across studies be systematically resolved?
Adopt an iterative validation approach :
Replicate experiments under standardized conditions (solvent purity, temperature).
Use high-purity reference standards to calibrate measurements.
Employ multiple techniques (e.g., gravimetric analysis, UV-Vis spectroscopy) to cross-check solubility.
Analyze environmental variables (e.g., pH, ionic strength) that may influence results.
Contradictions often arise from unaccounted experimental variables; document all parameters in a comparative table to identify outliers .
(Basic) What synthetic routes optimize yield and purity for this compound?
The Ullmann coupling or direct iodination of 2-isobutylanisole using iodine monochloride (ICl) in acetic acid is effective. Key parameters:
- Temperature control (40–60°C to minimize side reactions).
- Use of anhydrous conditions to prevent hydrolysis.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Validate purity by HPLC (>98%) and monitor reaction progress with TLC .
(Advanced) What experimental designs elucidate reaction mechanisms involving this compound?
For mechanistic studies:
Conduct kinetic isotope effects (KIE) using deuterated analogs to identify rate-determining steps.
Use trapping agents (e.g., TEMPO) to detect radical intermediates.
Perform in situ monitoring (e.g., Raman spectroscopy) to track intermediate formation.
Compare reactivity under varying conditions (e.g., polar vs. non-polar solvents).
Present data in time-resolved tables or reaction coordinate diagrams to highlight mechanistic pathways .
(Basic) What safety protocols are critical when handling this compound?
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
- Store in amber glass under inert gas (N2/Ar) to prevent photodegradation.
- Refer to Safety Data Sheets (SDS) for spill management and disposal.
- Monitor air quality with iodine-specific sensors in lab spaces .
(Advanced) How to design stability studies for this compound under environmental stress?
Implement a Design of Experiments (DoE) approach:
Test thermal stability (40–80°C), photolytic degradation (UV exposure), and hydrolytic conditions (pH 3–9).
Use HPLC-PDA to quantify degradation products and identify degradation pathways (e.g., deiodination).
Model data using Arrhenius equations to predict shelf life.
Include stability-indicating parameters in tabular form, such as % degradation vs. time .
(Basic) What analytical methods quantify this compound in mixtures, and how is specificity ensured?
- Reverse-phase HPLC with UV detection (λ = 254 nm) is preferred.
- Validate specificity via spiked recovery tests and comparison with pure standards.
- Use internal standards (e.g., anthracene) to correct for matrix effects.
Document retention times, peak symmetry, and calibration curves (R² > 0.99) in tabular format .
(Advanced) What preclinical data must be included in regulatory submissions (e.g., Investigator’s Brochure) for this compound?
Follow ICH guidelines for Investigator’s Brochure (IB) :
Summarize physicochemical properties (solubility, logP), pharmacokinetics (Cmax, AUC), and toxicity (LD50, genotoxicity).
Include tables comparing in vitro vs. in vivo efficacy data.
Detail analytical methods (validation parameters: LOD, LOQ).
Highlight unresolved risks (e.g., long-term metabolic effects) and propose mitigation strategies.
Ensure data is traceable to primary sources and formatted for regulatory clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
